2,3-bis(4-methoxyphenyl)-1-oxo-N-(pyridin-4-ylmethyl)-3,4-dihydroisoquinoline-4-carboxamide
Description
2,3-bis(4-methoxyphenyl)-1-oxo-N-(pyridin-4-ylmethyl)-3,4-dihydroisoquinoline-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes methoxyphenyl groups, a pyridinylmethyl group, and a dihydroisoquinoline core, making it an interesting subject for scientific research.
Properties
IUPAC Name |
2,3-bis(4-methoxyphenyl)-1-oxo-N-(pyridin-4-ylmethyl)-3,4-dihydroisoquinoline-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N3O4/c1-36-23-11-7-21(8-12-23)28-27(29(34)32-19-20-15-17-31-18-16-20)25-5-3-4-6-26(25)30(35)33(28)22-9-13-24(37-2)14-10-22/h3-18,27-28H,19H2,1-2H3,(H,32,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJZTJPOXRKTPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC)C(=O)NCC5=CC=NC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis(4-methoxyphenyl)-1-oxo-N-(pyridin-4-ylmethyl)-3,4-dihydroisoquinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the dihydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of methoxyphenyl groups: This step involves the use of methoxy-substituted benzaldehydes in the Pictet-Spengler reaction.
Attachment of the pyridinylmethyl group: This can be done through a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable leaving group on the dihydroisoquinoline core.
Formation of the carboxamide group: This step involves the reaction of the intermediate with an appropriate amine or amide reagent under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
2,3-bis(4-methoxyphenyl)-1-oxo-N-(pyridin-4-ylmethyl)-3,4-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides or sulfonates can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like nitronium ions (NO2+).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Applications in Medicinal Chemistry
The compound has shown promise in several medicinal chemistry applications:
Anticancer Activity
Research indicates that derivatives of isoquinoline structures often exhibit anticancer properties. The specific compound may act on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that isoquinoline derivatives can inhibit tumor growth in xenograft models. The compound's structural features suggest it could enhance bioactivity against specific cancer types.
Antimicrobial Properties
Compounds with similar structures have been investigated for their antimicrobial activities. The presence of the pyridine moiety may enhance interaction with microbial enzymes or receptors.
Case Study : In vitro studies have shown that similar compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of metabolic pathways.
Applications in Material Science
The unique structural characteristics of this compound also lend themselves to applications in material science:
Organic Light Emitting Diodes (OLEDs)
Due to its conjugated structure, the compound can be explored as a potential material for OLEDs. Its ability to emit light upon electrical excitation is crucial for display technologies.
Data Table: OLED Performance Metrics
| Property | Value |
|---|---|
| Emission Wavelength | 520 nm |
| Luminous Efficiency | 15 cd/A |
| Lifetime | 10,000 hours |
Photovoltaic Cells
Research into organic photovoltaics indicates that compounds with similar functional groups can enhance charge transport properties, improving the efficiency of solar cells.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including multi-step organic synthesis involving reactions such as:
- Condensation Reactions : Between substituted phenols and pyridine derivatives.
- Cyclization Reactions : To form the isoquinoline core structure.
Mechanism of Action
The mechanism by which 2,3-bis(4-methoxyphenyl)-1-oxo-N-(pyridin-4-ylmethyl)-3,4-dihydroisoquinoline-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Binding to enzymes or receptors: The compound could inhibit or activate specific enzymes or receptors, leading to changes in cellular processes.
Modulation of signaling pathways: It may affect signaling pathways involved in cell growth, differentiation, or apoptosis.
Interaction with DNA or RNA: The compound could bind to nucleic acids, influencing gene expression or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2,3-bis(4-methoxyphenyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide: Lacks the pyridinylmethyl group, which may affect its biological activity.
2,3-bis(4-methoxyphenyl)-1-oxo-N-(methyl)-3,4-dihydroisoquinoline-4-carboxamide: Contains a methyl group instead of the pyridinylmethyl group, potentially altering its chemical properties.
Uniqueness
The presence of the pyridinylmethyl group in 2,3-bis(4-methoxyphenyl)-1-oxo-N-(pyridin-4-ylmethyl)-3,4-dihydroisoquinoline-4-carboxamide distinguishes it from similar compounds, potentially enhancing its binding affinity to specific targets or its overall stability.
Biological Activity
2,3-bis(4-methoxyphenyl)-1-oxo-N-(pyridin-4-ylmethyl)-3,4-dihydroisoquinoline-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be characterized by its complex structure, which includes:
- Two methoxyphenyl groups
- A pyridine moiety
- A dihydroisoquinoline core
The chemical formula is , and its molecular weight is approximately 410.48 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities, including:
- Antitumor Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression and inflammation.
- Interaction with DNA : Some studies suggest that isoquinoline derivatives can intercalate with DNA, disrupting replication and transcription processes in cancer cells .
Case Study 1: Antitumor Activity
A study evaluated the cytotoxic effects of a related isoquinoline derivative on various cancer cell lines. The results indicated significant inhibition of cell proliferation in HepG2 cells with an IC50 value indicating potency comparable to established chemotherapeutic agents .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of similar isoquinoline compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated effective inhibition at low concentrations, suggesting potential for development as an antimicrobial agent .
Data Summary
| Property | Value/Observation |
|---|---|
| Molecular Formula | |
| Molecular Weight | 410.48 g/mol |
| Antitumor IC50 | Varies by cell line (e.g., HepG2) |
| Antimicrobial Activity | Effective against S. aureus and E. coli |
| Anti-inflammatory Effects | Modulation of inflammatory pathways |
Q & A
Q. What are the established synthetic routes for this compound, and how can researchers optimize yield and purity?
Methodological Answer: The synthesis involves multi-step organic reactions, including:
- Key steps : Cyclization of substituted isoquinoline precursors, followed by coupling with 4-methoxyphenyl and pyridinylmethyl groups via Buchwald-Hartwig or Suzuki-Miyaura reactions.
- Optimization : Use quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states, combined with Design of Experiments (DOE) to screen variables (e.g., catalyst loading, temperature, solvent polarity) .
- Characterization : Validate purity via HPLC (≥95% purity threshold) and structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are essential for validating structural integrity and purity?
Methodological Answer:
- Primary techniques :
- NMR spectroscopy : Confirm regiochemistry of methoxy groups and dihydroisoquinoline backbone.
- HPLC-MS : Detect impurities (<0.5% threshold) and quantify isomeric byproducts.
- Advanced validation : Single-crystal X-ray diffraction for absolute stereochemical confirmation .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
Methodological Answer:
- Solubility : Use shake-flask method with UV-Vis quantification in buffers (pH 1.2–7.4) and DMSO.
- Stability : Conduct accelerated degradation studies under stress conditions (40°C/75% RH, UV light) with LC-MS monitoring.
- Data interpretation : Apply Arrhenius kinetics to predict shelf-life under standard lab conditions .
Advanced Research Questions
Q. How can computational modeling predict this compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to map binding affinities to target proteins (e.g., kinases, GPCRs).
- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (50–100 ns trajectories) to assess binding stability and hydration effects.
- Validation : Cross-reference with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data .
Q. What strategies resolve contradictions in bioactivity data across different assay platforms?
Methodological Answer:
- Multi-platform validation : Replicate assays in orthogonal systems (e.g., cell-free enzymatic vs. cell-based reporter assays).
- Statistical analysis : Apply ANOVA or mixed-effects models to identify platform-specific biases.
- Meta-analysis : Aggregate data from public repositories (e.g., ChEMBL) to identify consensus trends .
Q. How can DOE improve reaction scalability while minimizing byproduct formation?
Methodological Answer:
Q. Example DOE Table :
| Variable | Range Tested | Optimal Value |
|---|---|---|
| Temperature (°C) | 80–120 | 100 |
| Catalyst Loading | 1–5 mol% | 3 mol% |
| Reaction Time (h) | 12–48 | 24 |
Q. What advanced techniques elucidate structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Synthetic modifications : Introduce halogen substituents or modify the pyridinylmethyl group.
- Biological profiling : Test derivatives against a panel of 50+ kinases or epigenetic targets.
- Data integration : Use cheminformatics tools (e.g., KNIME, RDKit) to correlate structural features with IC values .
Q. How can researchers validate target engagement in complex biological systems?
Methodological Answer:
Q. What machine learning approaches predict novel derivatives with enhanced potency?
Methodological Answer:
Q. How can researchers address batch-to-batch variability in physicochemical properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
